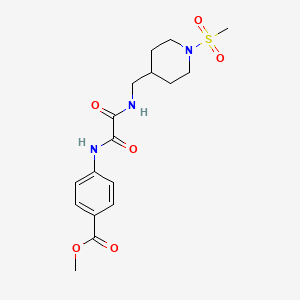
3,4,5,6-tetrachloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5,6-tetrachloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-2-carboxamide, also known as TTPC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TTPC is a potent inhibitor of a specific enzyme known as NADPH oxidase, which plays a crucial role in the production of reactive oxygen species (ROS) in cells.
Wirkmechanismus
3,4,5,6-tetrachloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-2-carboxamide works by inhibiting the activity of NADPH oxidase, an enzyme that plays a crucial role in the production of ROS in cells. ROS are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases. By inhibiting NADPH oxidase, 3,4,5,6-tetrachloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-2-carboxamide reduces the production of ROS and protects cells from oxidative damage.
Biochemical and Physiological Effects:
3,4,5,6-tetrachloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-2-carboxamide has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell proliferation. 3,4,5,6-tetrachloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-2-carboxamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, 3,4,5,6-tetrachloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-2-carboxamide has been shown to improve vascular function and reduce blood pressure in animal models of hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3,4,5,6-tetrachloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-2-carboxamide is its specificity for NADPH oxidase, which makes it an ideal tool for studying the role of this enzyme in various diseases. 3,4,5,6-tetrachloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-2-carboxamide is also relatively easy to synthesize and has good stability, making it suitable for large-scale production. However, one of the limitations of 3,4,5,6-tetrachloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-2-carboxamide is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for 3,4,5,6-tetrachloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-2-carboxamide research, including exploring its potential therapeutic applications in other diseases, such as neurodegenerative disorders and diabetes. Additionally, further studies are needed to understand the long-term effects of 3,4,5,6-tetrachloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-2-carboxamide on human health and to optimize its pharmacokinetics and pharmacodynamics. Finally, 3,4,5,6-tetrachloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-2-carboxamide can be used as a tool to study the role of NADPH oxidase in various cellular processes, which can lead to new insights into the pathogenesis of various diseases.
Synthesemethoden
3,4,5,6-tetrachloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-2-carboxamide can be synthesized by reacting 2-chloro-5-nitropyridine with 4,5-dimethyl-2-thiocyanato-1,3-thiazole in the presence of a base, followed by reduction with iron powder. The final product is obtained by reacting the resulting intermediate with tetrachloropyridine-2-carboxylic acid chloride. The synthesis method of 3,4,5,6-tetrachloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-2-carboxamide is relatively simple and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
3,4,5,6-tetrachloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and inflammatory disorders. In cancer research, 3,4,5,6-tetrachloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-2-carboxamide has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and prostate cancer cells. In cardiovascular research, 3,4,5,6-tetrachloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-2-carboxamide has been shown to reduce oxidative stress and inflammation, which are major contributors to the development of cardiovascular diseases. Inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease have also been studied, and 3,4,5,6-tetrachloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-2-carboxamide has been shown to reduce inflammation and improve symptoms.
Eigenschaften
IUPAC Name |
3,4,5,6-tetrachloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl4N3OS/c1-3-4(2)20-11(16-3)18-10(19)8-6(13)5(12)7(14)9(15)17-8/h1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPCRYCCDNAJCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NC(=C(C(=C2Cl)Cl)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl4N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5,6-tetrachloro-N-(dimethyl-1,3-thiazol-2-yl)pyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-yl]ethanone](/img/structure/B2785480.png)
![2-(7-benzyl-4-oxo-2-propyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/no-structure.png)
![5-allyl-N-(3,4-dimethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2785482.png)



![(1R)-1-(2,9-Dioxaspiro[5.5]undecan-3-yl)ethanamine](/img/structure/B2785487.png)

![N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide](/img/structure/B2785489.png)



![2-{[5-(4-Fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2785493.png)